molecular formula C7H9Cl2N3O B2600106 5-Amino-1H-indazol-3-ol dihydrochloride CAS No. 861360-71-6

5-Amino-1H-indazol-3-ol dihydrochloride

Cat. No.: B2600106
CAS No.: 861360-71-6
M. Wt: 222.07
InChI Key: VBGOCHHYCKZHPZ-UHFFFAOYSA-N
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Description

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole (B372694) ring, is a cornerstone in the design and synthesis of functional molecules. google.comnih.gov Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry and materials science. The arrangement of nitrogen atoms within the pyrazole ring allows for the existence of different tautomers, with the 1H-indazole form being the most thermodynamically stable and, consequently, the most predominantly studied. nih.gov

Indazoles are considered privileged structures due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov This versatility has spurred the development of numerous synthetic methodologies for their preparation and functionalization. Classical synthetic routes often involve the cyclization of appropriately substituted benzene precursors. justia.com More contemporary methods focus on transition metal-catalyzed reactions, such as palladium- or silver-mediated C-H amination, which offer efficient and modular access to a variety of substituted indazoles. nih.gov

The indazole nucleus is not merely a passive framework; its aromaticity and the presence of both hydrogen bond donors and acceptors allow for intricate molecular interactions. This has made indazoles a subject of mechanistic inquiry, as researchers seek to understand how subtle changes to the scaffold's substitution pattern can profoundly impact the biological activity of the resulting derivatives. The study of indazoles, therefore, provides valuable insights into the principles of molecular recognition and drug design.

While the indazole scaffold is a subject of intense research, the specific compound 5-Amino-1H-indazol-3-ol dihydrochloride (B599025) (CAS 861360-71-6) and its direct derivatives are less prominently featured in the academic literature. Much of the research on amino-indazoles has focused on the 3-aminoindazole and 5-aminoindazole cores as building blocks for more complex molecules, particularly in the development of kinase inhibitors for oncology. epo.org For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in certain kinase inhibitors. nih.gov

Derivatives of 5-amino-1H-indazole have been explored in various contexts. For example, the synthesis of 5-amino-3-iodo-1H-indazole serves as a versatile intermediate for further functionalization through cross-coupling reactions. chemicalbook.com Similarly, N-substituted 5-aminoindazole derivatives have been synthesized and investigated for their potential therapeutic applications.

The research landscape for compounds structurally related to 5-Amino-1H-indazol-3-ol suggests its potential as a synthon for creating libraries of novel indazole derivatives. The presence of the amino group at the 5-position and the hydroxyl group at the 3-position offers two distinct points for chemical modification, allowing for the exploration of structure-activity relationships in various biological assays.

This article focuses on the fundamental chemical and academic significance of the indazole scaffold, using 5-Amino-1H-indazol-3-ol dihydrochloride as a specific, albeit less-studied, example within this important class of compounds. The scope is strictly limited to the chemical synthesis, mechanistic considerations, and the general research context of indazoles. The discussion of derivatives is confined to those that directly inform the potential academic utility of the 5-Amino-1H-indazol-3-ol core structure.

The academic focus is to provide a contextual understanding of why the indazole scaffold is of such high interest to the chemical research community. By examining the broader class of indazoles and placing 5-Amino-1H-indazol-3-ol within that framework, this article aims to highlight both the established importance of this heterocyclic system and the potential for further investigation into its lesser-known derivatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydroindazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGOCHHYCKZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Target Interaction Studies of 5 Amino 1h Indazol 3 Ol Derivatives

Elucidation of Key Structural Motifs for Molecular Recognition

The 1H-indazole-3-amine and 1H-indazole-3-ol moieties are recognized as effective fragments for binding to the hinge region of various protein kinases. mdpi.comnih.gov This interaction is a crucial aspect of their mechanism of action. The indazole core itself is a versatile scaffold found in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov For instance, the 1H-indazole-3-carboxamide core has been identified as being strongly implicated in the binding affinity and potency of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. nih.gov

Furthermore, the 1H-indazole structure is considered a key pharmacophore for potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.gov The effective interactions of the 1H-indazole motif with the ferrous ion of heme and the hydrophobic pockets of the enzyme are crucial for this inhibition. nih.gov

Impact of Substitution Patterns (e.g., at C-5, C-3) on Bio-Molecular Interactions

The biological activity of 5-amino-1H-indazol-3-ol derivatives can be significantly modulated by the nature and position of substituents on the indazole ring.

Substitution at the C-5 Position:

The introduction of different substituted aromatic groups at the C-5 position through methods like Suzuki coupling has been explored to target multiple kinases simultaneously, potentially increasing the compound's activity. mdpi.com Structure-activity relationship (SAR) studies on 5-substituted-1H-indazole derivatives have been conducted to optimize them as GSK-3β inhibitors. researchgate.net For IDO1 inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold have been shown to play a crucial role in their inhibitory activity. nih.gov

Substitution at the C-3 Position:

For D-amino acid oxidase (DAAO) inhibitors based on a 1H-indazol-3-ol scaffold, the C-3 position has been identified as a key point for modification. nih.gov Attaching a branched chain at this position allows the molecule to extend into a secondary binding site of the enzyme, leading to potent inhibition. nih.gov A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were designed and synthesized as a new class of DAAO inhibitors, with some showing nanomolar inhibitory activity. nih.gov

The following table summarizes the impact of substitutions at different positions on the activity of indazole derivatives against various targets.

TargetPosition of SubstitutionImpact on Activity
Protein Kinases C-5Introduction of substituted aromatic groups can enhance activity by targeting multiple kinases. mdpi.com
GSK-3β C-5SAR studies have focused on this position to optimize inhibitory potential. researchgate.net
IDO1 C-4 and C-6Substituents at these positions are crucial for inhibitory activity. nih.gov
DAAO C-3Attachment of a branched chain enhances binding and inhibitory potency. nih.gov

Regiochemical Influence on Binding Affinity and Modulatory Effects (e.g., Amide Linker Regiochemistry)

The specific arrangement of atoms within a molecule, or its regiochemistry, can have a profound impact on its biological activity. A notable example is seen in indazole-3-carboxamides, which act as blockers of the calcium-release activated calcium (CRAC) channel. nih.gov

SAR studies have revealed that the unique regiochemistry of the amide linker is critical for the inhibition of calcium influx and the stabilization of mast cells. nih.gov Specifically, indazole-3-carboxamide derivatives actively inhibit calcium influx, while their reverse amide isomers are inactive. nih.gov This highlights the stringent structural requirement for the specific 3-carboxamide regiochemistry in this class of CRAC channel blockers. nih.gov

Ligand-Target Binding Characterization through Computational Docking

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its biological target. This method has been extensively used to understand the interactions of 5-amino-1H-indazol-3-ol derivatives with various proteins and nucleic acids.

VEGFR2: Molecular docking studies have been employed to understand the binding of indazole derivatives to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govresearchgate.net These studies help in designing novel VEGFR2 inhibitors by predicting how different substituents on the indazole core interact with the amino acid residues in the binding pocket. nih.govmdpi.com The binding site of VEGFR2 is a well-defined cavity, and docking simulations can identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. cabidigitallibrary.org

GSK-3: Docking studies of 5-substituted indazole derivatives with Glycogen Synthase Kinase-3 (GSK-3) have been performed to optimize potential inhibitors. researchgate.net These computational models show that the 1H-indazole-3-carboxamide core can form crucial hydrogen bond interactions with the backbone of Asp133 and Val135 in the ATP binding pocket of GSK-3β. nih.govmdpi.com

Rho kinase: The binding modes of indazole-based inhibitors within the active site of Rho-associated coiled-coil-containing protein kinase (ROCK) have been elucidated through molecular docking. mdpi.com These studies indicate that the indazole ring can form key hydrogen bonds with residues such as Met156, and other parts of the molecule can interact with residues like Ala215 and Lys105. mdpi.com

JAK: Fragment-based discovery of Janus Kinase 2 (JAK2) inhibitors has utilized indazole scaffolds. drugbank.com Computational approaches can aid in understanding how these fragments bind and can guide the design of more potent and selective inhibitors.

The table below provides a summary of key interactions observed in docking studies of indazole derivatives with protein kinases.

Protein KinaseKey Interacting ResiduesType of Interaction
VEGFR2 Cys919, Asp1046, Glu885Hydrogen bonding, hydrophobic interactions researchgate.netmdpi.comcabidigitallibrary.org
GSK-3β Asp133, Val135, Lys85Hydrogen bonding nih.govmdpi.com
Rho kinase Met156, Ala215, Lys105Hydrogen bonding, pi-cation interaction mdpi.com
JAK2 Not specifiedHinge region binding drugbank.com

D-Amino Acid Oxidase (DAAO): The inhibition of D-amino acid oxidase (DAAO) is a therapeutic strategy for schizophrenia. researchgate.net Isatin and 1H-indazol-3-ol derivatives have been identified as potent DAAO inhibitors. researchgate.net Docking studies can help visualize how these inhibitors occupy the active site and interact with key residues, guiding the design of compounds with improved potency and pharmacokinetic properties. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme and a target for cancer immunotherapy. nih.gov Molecular docking has shown that the 1H-indazole motif can interact with the heme iron and hydrophobic pockets (Pocket A and B) of the IDO1 active site. nih.govnih.gov This information is crucial for the structure-based design of novel IDO1 inhibitors.

Nitric Oxide Synthase (NOS): While specific docking studies of 5-amino-1H-indazol-3-ol derivatives with Nitric Oxide Synthase were not detailed in the provided context, indazole derivatives are known to be inhibitors of NOS. Computational methods would be valuable in understanding the specific interactions within the enzyme's active site.

G-quadruplexes (G4s) are non-canonical DNA secondary structures found in regions of the genome such as the promoter of the c-Myc oncogene. nih.govrsc.org These structures are potential targets for anticancer drugs. Molecular modeling and dynamics studies have shown that certain ligands prefer to bind to the c-Myc G-quadruplex by stacking on the 5'-quartet of the structure. nih.govucl.ac.uk The binding is often an enthalpy-driven process, stabilized by van der Waals interactions. nih.gov While the specific interaction of 5-amino-1H-indazol-3-ol with c-Myc G-quadruplex DNA is not explicitly detailed, the principles of G4-ligand interaction provide a framework for how such compounds might be designed to target these nucleic acid structures. nih.govresearchgate.net

Investigation of Indazole Scaffold in Multi-Targeting Strategies

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors capable of modulating multiple targets simultaneously. This polypharmacological approach is of significant interest in addressing the complexity of diseases such as cancer, where multiple signaling pathways are often dysregulated. Derivatives of 5-Amino-1H-indazol-3-ol, and its isomers, have been the focus of numerous investigations to develop multi-targeted agents, primarily as kinase inhibitors. These studies explore how structural modifications to the indazole core influence the activity profile across a range of biological targets.

The rationale behind employing the indazole scaffold in multi-target drug design lies in its ability to mimic the purine (B94841) core of ATP, enabling it to bind to the ATP-binding site of a wide array of kinases. The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding fragment, crucial for anchoring the molecule within the kinase active site. nih.gov By strategic functionalization at various positions of the indazole ring, researchers can fine-tune the selectivity and potency of these compounds against different kinases, leading to the development of agents with a desired multi-targeting profile.

One notable example is the development of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, known as compound 5 (AKE-72) . This compound has demonstrated potent pan-BCR-ABL inhibitory activity, including against the challenging T315I gatekeeper mutant. nih.gov A kinase profiling study of compound 5 revealed its activity against a broad panel of 18 major oncogenic kinases, establishing it as a multi-tyrosine kinase inhibitor. nih.gov The broad-spectrum activity of this 3-aminoindazole derivative highlights the potential of this scaffold in developing inhibitors that can overcome drug resistance by targeting multiple kinases simultaneously.

The table below summarizes the kinase inhibition profile of compound 5 (AKE-72) at a concentration of 50 nM.

Kinase TargetInhibition (%)
c-KitSignificant Inhibition (83.9–99.3%)
FGFR1Significant Inhibition (83.9–99.3%)
FLT3Significant Inhibition (83.9–99.3%)
FYNSignificant Inhibition (83.9–99.3%)
LCKSignificant Inhibition (83.9–99.3%)
LYNSignificant Inhibition (83.9–99.3%)
PDGFRβSignificant Inhibition (83.9–99.3%)
RETSignificant Inhibition (83.9–99.3%)
VEGFR2Significant Inhibition (83.9–99.3%)
YESSignificant Inhibition (83.9–99.3%)
c-SrcModerate Inhibition (64.5–73%)
FMSModerate Inhibition (64.5–73%)

Further research into 3-amino-1H-indazol-6-yl-benzamide derivatives has led to the identification of potent inhibitors of FLT3, c-Kit, and the platelet-derived growth factor receptor alpha (PDGFRα), including its gatekeeper T674M mutant. nih.gov These compounds were rationally designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy aimed at overcoming resistance mechanisms. nih.gov The ability of these aminoindazole derivatives to inhibit both wild-type and mutant forms of key oncogenic kinases underscores their potential in multi-targeting strategies.

The strategic introduction of different substituents at the C-5 position of the indazole ring has been shown to be a viable approach for exploring interactions with multiple kinase targets. nih.gov This modification can influence the biological activity and selectivity profile of the resulting compounds. nih.gov For instance, the development of 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives has yielded promising inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Further optimization of this scaffold by introducing fluorine substituents led to compounds with potent inhibitory activity against both FGFR1 and FGFR2. nih.gov

The table below presents a selection of 3-aminoindazole derivatives and their multi-kinase inhibitory activities.

CompoundCore StructureTarget KinasesKey Findings
AKE-723-Amino-1H-indazol-4-ylPan-BCR-ABL, c-Kit, FGFR1, FLT3, PDGFRβ, VEGFR2, etc.Broad-spectrum multi-tyrosine kinase inhibitor, active against T315I mutant. nih.gov
3-Amino-1H-indazol-6-yl-benzamide derivatives3-Amino-1H-indazol-6-ylFLT3, c-Kit, PDGFRα (including T674M mutant)Potent inhibitors targeting the "DFG-out" conformation. nih.gov
6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives3-Amino-1H-indazol-6-ylFGFR1Demonstrated good enzymatic inhibition of FGFR1. nih.gov
Fluorinated 6-aryl-1H-indazol-3-amine derivatives3-Amino-1H-indazol-6-ylFGFR1, FGFR2Enhanced enzymatic and antiproliferative activities against FGFR1 and FGFR2. nih.gov

Future Directions and Emerging Research Avenues for 5 Amino 1h Indazol 3 Ol Dihydrochloride

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic methods is paramount for advancing the research applications of 5-Amino-1H-indazol-3-ol dihydrochloride (B599025) and its derivatives. Traditional methods for constructing the indazole core often involve multiple steps and may utilize harsh reagents. nih.gov Current research is focused on overcoming these limitations by exploring novel synthetic strategies.

One promising approach involves the use of modern catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to introduce diverse substituents at various positions of the indazole ring, allowing for the creation of extensive compound libraries. mdpi.comnih.gov Another innovative method is the silver(I)-mediated intramolecular oxidative C-H bond amination, which provides an efficient route to various 3-substituted 1H-indazoles that are otherwise challenging to synthesize. nih.govacs.org

Advanced Computational Approaches for De Novo Design and Optimization of Indazole-Based Research Tools

Computational chemistry has become an indispensable tool in modern drug discovery and the design of research probes. emanresearch.orgemanresearch.org For indazole-based compounds like 5-Amino-1H-indazol-3-ol dihydrochloride, advanced computational methods are being employed for de novo design and optimization. nih.govsemanticscholar.orgspringernature.com These techniques facilitate the rational design of molecules with desired properties, saving significant time and resources compared to traditional screening methods. nih.govspringernature.com

Structure-based drug design (SBDD) is a key computational strategy used when the three-dimensional structure of the biological target is known. emanresearch.org This approach involves molecular docking simulations to predict how different indazole derivatives will bind to a target's active site. frontiersin.org By analyzing these interactions, researchers can design modifications to the lead compound to enhance binding affinity and selectivity. nih.gov For instance, fragment-based and knowledge-based in silico approaches have been successfully used to design indazole derivatives with specific kinase selectivity. nih.gov

When the target structure is unknown, ligand-based drug design (LBDD) methods are employed. emanresearch.org These include techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. emanresearch.orgfrontiersin.org Pharmacophore models identify the essential structural features required for biological activity, guiding the design of new compounds with improved potency. emanresearch.orgfrontiersin.org

Table 1: Computational Tools in Indazole-Based Research

Computational TechniqueApplication in Indazole ResearchKey Benefit
Molecular DockingPredicting binding modes and affinities of indazole analogues to target proteins. frontiersin.orgRationalizes structure-activity relationships and guides lead optimization. emanresearch.org
De Novo DesignGenerating novel indazole-based structures with desired properties. nih.govExplores new chemical space for innovative research tools. semanticscholar.org
Pharmacophore ModelingIdentifying key chemical features for biological activity. emanresearch.orgfrontiersin.orgGuides the design of new compounds when the target structure is unknown. emanresearch.org
Molecular DynamicsSimulating the dynamic behavior of indazole-target complexes. frontiersin.orgProvides insights into binding stability and conformational changes.

Unraveling Undiscovered Molecular Targets and Mechanistic Underpinnings in Academic Research

A significant area of future research for this compound is the identification of novel molecular targets and the elucidation of their underlying mechanisms of action. The indazole scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.gov For example, various indazole derivatives have shown inhibitory activity against targets such as anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and fibroblast growth factor receptors (FGFRs). nih.govmdpi.com

The 1H-indazole-3-amine moiety, closely related to the structure of 5-Amino-1H-indazol-3-ol, is recognized as an effective hinge-binding fragment for kinases. mdpi.com This suggests that derivatives of 5-Amino-1H-indazol-3-ol could be potent kinase inhibitors. Further research, employing techniques like chemical proteomics and affinity-based chromatography, can help identify the direct binding partners of these compounds within the cell.

Understanding the mechanistic underpinnings involves studying how these interactions at the molecular level translate into cellular responses. For example, some indazole derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. mdpi.com Future studies will aim to dissect these pathways in greater detail, potentially revealing new therapeutic strategies or novel biological pathways.

Integration with High-Throughput Screening for Academic Research Tool Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com Integrating libraries of indazole derivatives, derived from scaffolds like this compound, into HTS campaigns is a key strategy for discovering novel research tools. bmglabtech.comyu.eduwiley.com HTS can accelerate target analysis by quickly identifying "hits" from large compound libraries in a cost-effective manner. bmglabtech.com

The process of HTS involves several key steps, including sample preparation, automation, and data acquisition. bmglabtech.com The primary goal is to identify lead compounds that modulate the target in a desired way. bmglabtech.com These hits then serve as the starting point for further optimization through medicinal chemistry. It is important to note that HTS does not typically identify final drug candidates but rather provides valuable starting points for drug design and for understanding biochemical processes. bmglabtech.com

Academic research centers are increasingly adopting HTS to explore new areas of biology. yu.edu By screening diverse indazole libraries against novel or understudied targets, researchers can identify probes to study protein function and validate new therapeutic hypotheses. The development of miniaturized and automated screening platforms has made this technology more accessible for academic labs. youtube.com

Table 2: Examples of Indazole Derivatives in Screening Campaigns

Compound TypeScreening MethodIdentified Activity
3-benzylindazolesHigh-Throughput Screening (HTS)Potent and selective CDK8 inhibitors. nih.gov
5-substituted indazoleCompound Library ScreeningHepcidin production inhibitor. nih.gov
Indazole derivativesHigh-Throughput Screening (HTS)Potent Sirt1 activators. nih.gov

Development of Advanced Analogues for Structure-Based Research Design

The development of advanced analogues of this compound through structure-based design is a critical future direction. This process involves iteratively modifying the chemical structure of a lead compound to improve its potency, selectivity, and other properties. nih.gov The 5-amino group and the 3-ol group on the indazole core provide versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives. nih.govnih.gov

Structure-activity relationship (SAR) studies are central to this process. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can understand which structural features are critical for target engagement. nih.gov For example, introducing different substituted aromatic groups at the C-5 position can allow for the exploration of additional interactions with target kinases. mdpi.comnih.gov

X-ray crystallography of ligand-protein complexes can provide detailed atomic-level information about how indazole derivatives bind to their targets. nih.gov This structural information is invaluable for guiding the rational design of new analogues with improved binding characteristics. The ultimate goal is to develop highly potent and selective research tools that can be used to probe biological systems with high precision.

Q & A

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated during pilot-scale synthesis?

  • Methodological Answer :
  • Use flow chemistry for controlled heat dissipation in nitro reduction steps .
  • Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

Data Integration and Validation

  • Contradiction Analysis : Conflicting solubility predictions (computational vs. experimental) require re-evaluating solvation models or experimental conditions (e.g., ionic strength effects) .

  • Table: Key Spectral Data for Structural Validation

    TechniqueKey Peaks/ShiftsReference
    1H NMR (DMSO-d6)δ 13.92 (NH), 8.91 (Ar-H)
    13C NMRδ 144.1 (C-NO2), 112.0 (C-NH2)
    HPLC-MS[M+H]+ at m/z 196.1

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